

An In-depth Technical Guide to 3-(Trifluoromethyl)pyrazin-2-amine

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)pyrazin-2-amine

Cat. No.: B1344015

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(Trifluoromethyl)pyrazin-2-amine**, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Due to its structural motifs—a pyrazine ring and a trifluoromethyl group—this compound is a promising scaffold for developing novel therapeutics, particularly in the realm of kinase inhibition. This document consolidates available data on its chemical properties, potential synthetic routes based on analogous compounds, and its likely biological targets and mechanisms of action.

Core Compound Information

CAS Number: 213019-67-1[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Physicochemical Data

A summary of the key physicochemical properties of **3-(Trifluoromethyl)pyrazin-2-amine** is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C5H4F3N3	[2]
Molecular Weight	163.10 g/mol	[2] [5]
Purity	95%	[1]
Appearance	Inquire with supplier	
Solubility	Inquire with supplier	

Suppliers

3-(Trifluoromethyl)pyrazin-2-amine is available from various chemical suppliers specializing in research and development compounds. Researchers are advised to contact these suppliers directly for pricing, availability, and detailed specifications.

- Sinfoo Biotech[\[2\]](#)
- Sigma-Aldrich
- BLD Pharm[\[3\]](#)
- Parchem[\[4\]](#)
- Xi'an Sujia Pharmaceutical Technology Co., Ltd.[\[5\]](#)
- HANGZHOU LEAP CHEM CO., LTD.[\[6\]](#)
- Ambeed, Inc.

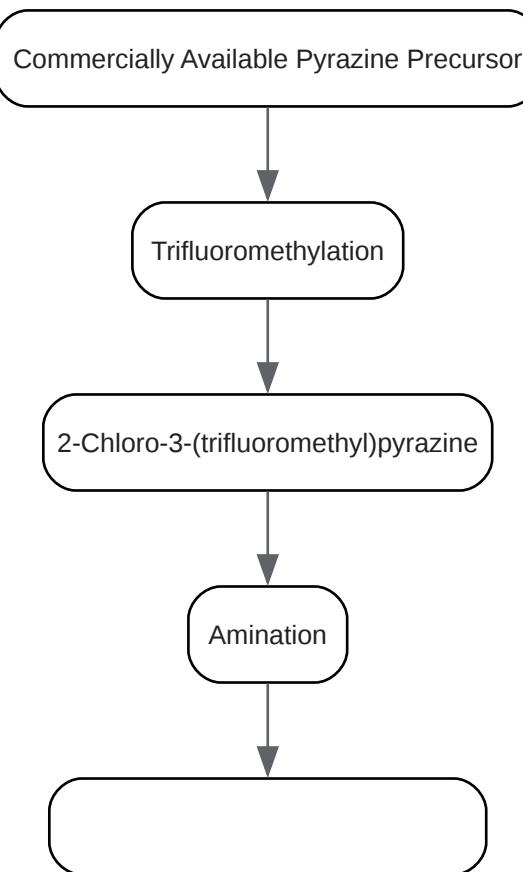
Synthesis and Experimental Protocols

While a specific, publicly available, detailed experimental protocol for the synthesis of **3-(Trifluoromethyl)pyrazin-2-amine** is not readily found, plausible synthetic strategies can be inferred from the preparation of structurally related compounds. The following section outlines a potential synthetic workflow based on established chemical transformations for similar trifluoromethylated heterocyclic amines.

Proposed Synthetic Pathway

A likely synthetic route to **3-(Trifluoromethyl)pyrazin-2-amine** could involve the amination of a suitable halogenated precursor, such as 2-chloro-3-(trifluoromethyl)pyrazine. This precursor could potentially be synthesized from commercially available starting materials.

Proposed Synthetic Workflow for 3-(Trifluoromethyl)pyrazin-2-amine



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Caption: A potential synthetic route to **3-(Trifluoromethyl)pyrazin-2-amine**.

Experimental Protocol: Amination of a Halogenated Pyrazine (General Procedure)

This protocol is a generalized procedure based on the synthesis of similar aminopyrazines and should be optimized for the specific substrate.

Materials:

- 2-Chloro-3-(trifluoromethyl)pyrazine (or other suitable halogenated precursor)
- Ammonia source (e.g., aqueous ammonia, ammonia in a solvent, or an ammonia surrogate)
- Solvent (e.g., Dioxane, DMF, or other suitable polar aprotic solvent)
- Palladium catalyst (optional, for Buchwald-Hartwig amination)
- Ligand (optional, for Buchwald-Hartwig amination)
- Base (e.g., Sodium tert-butoxide, Cesium carbonate)

Procedure:

- Reaction Setup: In a dry reaction vessel purged with an inert gas (e.g., argon or nitrogen), dissolve the halogenated pyrazine precursor in the chosen solvent.
- Addition of Reagents: Add the base, and if applicable, the palladium catalyst and ligand.
- Introduction of Ammonia: Introduce the ammonia source to the reaction mixture.
- Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically ranging from 80°C to 120°C) and stir for a designated time (monitored by TLC or LC-MS).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired **3-(trifluoromethyl)pyrazin-2-amine**.

Biological Activity and Drug Development Potential

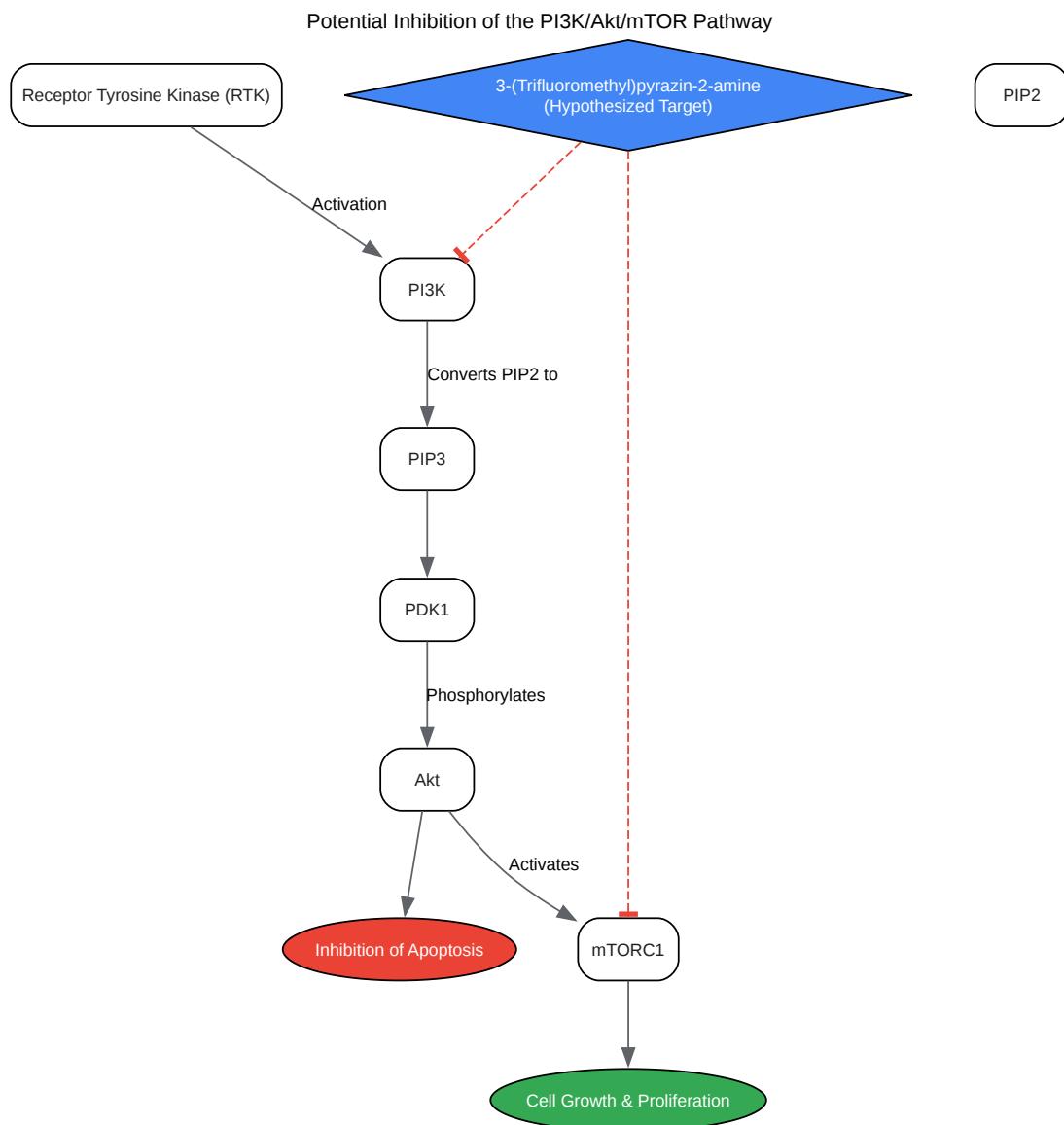
The incorporation of a trifluoromethyl group into heterocyclic scaffolds is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. Compounds containing the aminopyrazine moiety have shown promise as kinase inhibitors.

Potential as a Kinase Inhibitor

While direct experimental data for **3-(Trifluoromethyl)pyrazin-2-amine** is limited, its structural similarity to known kinase inhibitors suggests it may target key signaling pathways implicated in cancer and inflammatory diseases. Specifically, the trifluoromethylated aminopyridine and aminopyrazine scaffolds have been identified as core components of inhibitors targeting the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.^{[7][8][9][10][11]} Its dysregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.^{[7][8][11]}

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Caption: Hypothesized mechanism of action via the PI3K/Akt/mTOR pathway.

Experimental Protocol: Kinase Inhibition Assay (General Procedure)

To evaluate the potential of **3-(Trifluoromethyl)pyrazin-2-amine** as a kinase inhibitor, a standard in vitro kinase assay can be performed.

Materials:

- Recombinant human kinase (e.g., PI3K α , mTOR)
- Substrate (e.g., appropriate peptide or lipid)
- ATP (adenosine triphosphate)
- **3-(Trifluoromethyl)pyrazin-2-amine** (test compound)
- Assay buffer
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- Microplate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of **3-(Trifluoromethyl)pyrazin-2-amine** in a suitable solvent (e.g., DMSO).
- Reaction Mixture: In a microplate, combine the kinase, substrate, and assay buffer.
- Initiation of Reaction: Add the test compound at various concentrations and pre-incubate. Initiate the kinase reaction by adding ATP.
- Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
- Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

- Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Conclusion

3-(Trifluoromethyl)pyrazin-2-amine presents a compelling starting point for the development of novel therapeutic agents. Its chemical structure suggests a high potential for kinase inhibition, particularly within the PI3K/Akt/mTOR signaling pathway. While direct experimental data remains to be published, the information provided in this guide, based on analogous compounds, offers a solid foundation for researchers to initiate further investigation into its synthesis, biological activity, and therapeutic applications. The detailed experimental protocols provided herein serve as a valuable resource for designing and executing studies to unlock the full potential of this promising molecule.

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